molecular formula C23H24N4O B5271607 N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide

N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide

Cat. No.: B5271607
M. Wt: 372.5 g/mol
InChI Key: PRRZQTFCOSNIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(11E)-11H-Indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide is a hydrazide derivative of the indenoquinoxaline scaffold, a heterocyclic system formed by the fusion of indene and quinoxaline moieties. The compound features an octanehydrazide group (-CONHNH-C₈H₁₇) attached to the 11-position of the indenoquinoxaline core via an ylidene linkage.

Synthesis: The synthesis of such derivatives typically involves nucleophilic addition of hydrazides to the ketone group of 11H-indeno[1,2-b]quinoxalin-11-one. For example, analogous compounds like benzohydrazide derivatives (e.g., , Compound 11) are synthesized by refluxing the ketone precursor with substituted hydrazides in ethanol or 2-ethoxyethanol . A green synthesis approach using mandelic acid as an organocatalyst in aqueous ethanol at room temperature has also been reported for related indenoquinoxalines, achieving high yields (up to 85%) .

The octanehydrazide’s aliphatic chain may improve lipophilicity and bioavailability compared to aromatic analogs, as seen in morpholine-substituted JNK inhibitors (, Compound 4m) .

Properties

IUPAC Name

N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-2-3-4-5-6-15-20(28)26-27-22-17-12-8-7-11-16(17)21-23(22)25-19-14-10-9-13-18(19)24-21/h7-14,25H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZQTFCOSNIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N=NC1=C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide typically involves the condensation of hydrazine with an appropriate aldehyde or ketone under reflux conditions. This process can be catalyzed by various agents, including copper and iodine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID (Evidence) Substituent / Functional Group Yield (%) Melting Point (°C) Key Biological Activities / Properties
Benzohydrazide (, Comp. 11) Benzoyl hydrazide 61 258–259 Dual antituberculosis activity
Semicarbazide (, Comp. 9) Carboxamide hydrazide 68 289–290 Not specified; structural analysis confirmed
Thiosemicarbazide (, Comp. 10) Carbothioamide hydrazide 54 304–305 Not specified
4-Ethylbenzylidene hydrazone (, Comp. 3) 4-Ethylbenzylidene azine 89 Not reported Potential bioactive compound
SP600125 () Anthrapyrazolone N/A N/A JNK inhibition; high bioavailability

Structural and Functional Insights:

Substituent Effects on Lipophilicity and Bioavailability :

  • Aliphatic chains (e.g., octanehydrazide) are predicted to enhance solubility in lipid membranes compared to aromatic substituents (e.g., benzohydrazide). This is supported by , where morpholine-substituted JNK inhibitors (4m) exhibited improved bioavailability due to reduced lipophilicity .
  • Thiosemicarbazides (, Comp. 10) show higher melting points (304–305°C) than carboxamides (289–290°C), likely due to stronger intermolecular hydrogen bonding from the thioamide group .

For instance, biphenyl-4,4'-diamine derivatives (, Comp. 8) showed anti-inflammatory activity, while nitro-substituted analogs (Comp. 3) exhibited dual anti-inflammatory and antinociceptive effects . The introduction of electron-withdrawing groups (e.g., nitro in , Comp. 6b) enhances π-acceptor properties, which may improve DNA intercalation or enzyme inhibition .

Synthetic Efficiency :

  • Yields for hydrazide derivatives range from 54% (thiosemicarbazide) to 89% (azine derivatives), depending on the nucleophile’s reactivity and reaction conditions . Green methods using β-cyclodextrin or mandelic acid catalysts offer eco-friendly alternatives with comparable efficiency .

Biological Activity

N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide is a novel compound belonging to the indenoquinoxaline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies, including synthesis methods, biological evaluations, and molecular modeling.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of indeno[1,2-b]quinoxaline derivatives with hydrazine or its derivatives. For instance, a related compound was synthesized through the nucleophilic addition of hydrazine hydrate to an appropriate ketone precursor, resulting in a hydrazone structure that can be further modified to yield octanehydrazide derivatives .

Key Synthesis Steps:

  • Preparation of Indeno[1,2-b]quinoxaline : This involves the cyclization of o-phenylenediamine and ninhydrin.
  • Formation of Hydrazone : Reacting the indenoquinoxaline with octanehydrazide under acidic conditions.
  • Purification : The product is typically purified using recrystallization techniques.

Pharmacological Properties

Research indicates that compounds within the indenoquinoxaline class exhibit significant pharmacological properties, including anti-inflammatory and neuroprotective effects. Specifically, this compound has shown promise in:

  • Neuroinflammation : The compound has been evaluated for its ability to inhibit pathways associated with neuroinflammatory responses. In silico studies suggest it can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
  • Ischemia-Reperfusion Injury : Its efficacy in models of ischemia-reperfusion injury has been noted, indicating potential therapeutic applications in stroke and related conditions .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been assessed using computational tools such as SwissADME. The results indicate:

  • High Bioavailability : The compound exhibits favorable lipophilicity and solubility characteristics.
  • Drug-Likeness : It meets several criteria for drug-likeness based on Lipinski's Rule of Five, suggesting it may be suitable for further development as a therapeutic agent .

Case Studies

Several studies have documented the biological evaluation of indenoquinoxaline derivatives:

  • A study by Schepetkin et al. reported that derivatives similar to this compound showed significant inhibition of c-Jun N-terminal kinase (JNK), which plays a crucial role in inflammatory pathways .
  • Another investigation highlighted the antimicrobial properties of related compounds, suggesting a broader spectrum of biological activities beyond neuroprotection .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
NeuroinflammationInhibition of inflammatory pathways
Ischemia-Reperfusion InjuryProtective effects in animal models
AntimicrobialSignificant antimicrobial activity against various pathogens

Q & A

Q. What are the established synthetic routes for N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide and its intermediates?

Methodological Answer: The compound is synthesized via condensation of 11H-indeno[1,2-b]quinoxalin-11-one derivatives with hydrazides. Key steps include:

  • Intermediate Synthesis : 11H-indeno[1,2-b]quinoxalin-11-one is prepared by reacting ninhydrin with 1,2-diaminobenzene derivatives under solvent-free or microwave-assisted conditions (yields up to 98%) .
  • Hydrazide Coupling : The hydrazone derivative is formed by refluxing the quinoxalinone intermediate with octanehydrazide in ethanol or using solid-supported catalysts (e.g., montmorillonite K10) for improved efficiency .

Q. Table 1: Representative Reaction Conditions

StepReactantsCatalyst/SolventConditionsYieldReference
IntermediateNinhydrin + 1,2-diaminobenzeneTheophylline (green catalyst)Solvent-free, 80°C, 2h92%
Hydrazide CouplingQuinoxalinone + OctanehydrazideEthanolReflux, 5h85%

Q. How is the planar structure of the indenoquinoxaline core validated experimentally?

Methodological Answer: X-ray crystallography confirms the near-planar structure of the indenoquinoxaline system. Key structural features include:

  • Bond Lengths/Angles : C–N bonds in the pyrazine ring average 1.31–1.38 Å, with C–N–C angles of ~114°, consistent with aromaticity .
  • Dihedral Angles : The indene, pyrazine, and benzene rings exhibit dihedral angles <1.5°, indicating minimal distortion .

Q. Example Crystallographic Data :

  • Compound: 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
  • Space Group: P21/n
  • R.M.S. Deviation: 0.0181 Å (planarity)

Advanced Research Questions

Q. How can computational methods resolve contradictions in isomer stability for hydrazone derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations are used to evaluate Z/E isomerism. For example:

  • Case Study : this compound derivatives show a preference for the E-isomer due to steric hindrance in the Z-configuration. Gibbs free energy differences (ΔG) of ~2.3 kcal/mol favor the E-form .
  • Validation : Overlay experimental NMR data (e.g., coupling constants) with computed chemical shifts to confirm isomer dominance .

Q. What strategies optimize photocatalytic activity in indenoquinoxaline derivatives?

Methodological Answer: Substituent engineering enhances light absorption and charge transfer:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) groups at position 7 improve redox potential, enabling dye degradation (e.g., methylene blue) under sunlight .
  • Spiro-Conjugation : Spiroheterocyclic derivatives (e.g., SIQPNO₂) exhibit extended π-conjugation, reducing bandgap energy by 0.8 eV compared to parent compounds .

Q. Table 2: Photocatalytic Performance

DerivativeSubstitutionBandgap (eV)Dye Reduction Efficiency
IQ (Parent)None2.945% (3h)
NIQ-NO₂ at C72.578% (3h)
CIQ-Cl at C72.668% (3h)

Q. How do structural modifications influence JNK inhibitory activity in indenoquinoxaline-based compounds?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Oxime Derivatives : 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) shows IC₅₀ = 0.42 µM against JNK1 due to chelation with kinase active sites .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) at C8 increase solubility but reduce binding affinity, while hydrophobic substituents (e.g., -CH₃) enhance membrane permeability .

Q. What experimental designs address contradictions in spirocyclic product yields across reaction conditions?

Methodological Answer: Control experiments isolate variables:

  • Catalyst Screening : Compare DABCO (non-toxic) vs. theophylline (recyclable) in spirocyclization reactions. Theophylline improves yields by 15% due to hydrogen-bonding stabilization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor spiroannulation (yield: 89%) over CH₂Cl₂ (yield: 72%) by stabilizing transition states .

Q. How are multicomponent reactions leveraged to synthesize complex spiro-indenoquinoxalines?

Methodological Answer: One-pot, four-component reactions (e.g., Ugi-type) enable rapid diversification:

  • Key Components : 11H-indeno[1,2-b]quinoxalin-11-one, tert-butyl isocyanide, DMAD, and ketones.
  • Mechanism : In situ generation of zwitterionic intermediates facilitates [3+2] cycloaddition, yielding spirofuran-indenoquinoxalines in >90% yield under microwave irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.